molecular formula C3H7NO2Se+ B1235232 (1S)-1-carboxy-2-selanylethanaminium

(1S)-1-carboxy-2-selanylethanaminium

Cat. No.: B1235232
M. Wt: 168.06 g/mol
InChI Key: FDKWRPBBCBCIGA-UWTATZPHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-Carboxy-2-selanylethanaminium is a chiral organoselenium compound characterized by a carboxyl group (-COOH), a selanyl group (-SeH), and an aminium moiety (-NH₃⁺) on an ethane backbone. Its molecular formula is C₃H₈NO₂Se⁺, with a molar mass of 190.06 g/mol. The stereochemistry at the C1 position (S-configuration) influences its biological interactions and physicochemical properties. This compound is structurally analogous to selenocysteine, a naturally occurring amino acid, but differs in its charged aminium group and lack of integration into protein backbones .

Properties

Molecular Formula

C3H7NO2Se+

Molecular Weight

168.06 g/mol

InChI

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p+1/t2-/m1/s1

InChI Key

FDKWRPBBCBCIGA-UWTATZPHSA-O

SMILES

C(C(C(=O)O)[NH3+])[Se]

Isomeric SMILES

C([C@H](C(=O)O)[NH3+])[Se]

Canonical SMILES

C(C(C(=O)O)[NH3+])[Se]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Sulfur Analogs: (1S)-1-Carboxy-2-Sulfanylethanaminium

Replacing selenium with sulfur yields (1S)-1-carboxy-2-sulfanylethanaminium (a cysteine derivative). Key differences include:

Property (1S)-1-Carboxy-2-Selanylethanaminium (1S)-1-Carboxy-2-Sulfanylethanaminium
Atomic Radius (Å) 1.20 (Se) 1.04 (S)
Bond Energy (C–X) ~234 kJ/mol (C–Se) ~272 kJ/mol (C–S)
pKa of -XH Group ~5.2 (SeH) ~8.3 (SH)
Redox Potential Higher oxidative susceptibility More stable under oxidative conditions

The lower bond energy and higher acidity of the selanyl group make this compound more reactive in redox reactions compared to its sulfur analog .

Comparison with Selenocysteine

Selenocysteine (Sec, U) is the 21st amino acid, featuring a selenol (-SeH) group. Differences include:

Property This compound Selenocysteine
Charge at pH 7 Cationic (NH₃⁺) Zwitterionic (NH₃⁺/COO⁻)
Biological Role No known incorporation into proteins Essential in enzymes (e.g., glutathione peroxidase)
Stability Less stable due to free -SeH group Stabilized by peptide backbone

The aminium group in this compound may limit its cellular uptake compared to selenocysteine, which uses specialized tRNA machinery .

Comparison with (1S)-1-Carboxy-2-Naphthalen-2-Ylethanaminium

Replacing the selanyl group with a naphthyl moiety (as in ) drastically alters properties:

Property This compound (1S)-1-Carboxy-2-Naphthalen-2-Ylethanaminium
Hydrophobicity Moderate (logP ~0.5) High (logP ~3.2)
UV Absorption Weak absorption above 250 nm Strong π→π* transitions (λmax ~280 nm)
Bioactivity Potential redox modulation Likely inert; structural bulk limits reactivity

Research Findings and Data Gaps

  • Synthesis: No direct synthesis protocols for this compound are reported. Analogous selenol compounds require air-free techniques due to selenium’s oxidative sensitivity .
  • Predictions suggest a monoclinic system (similar to ) with shortened C–Se bonds (~1.90 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-carboxy-2-selanylethanaminium
Reactant of Route 2
(1S)-1-carboxy-2-selanylethanaminium

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